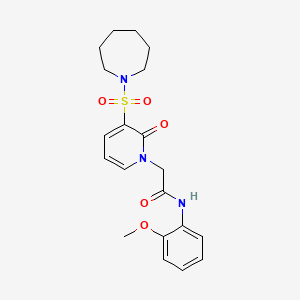

![molecular formula C26H33N3O5S3 B2487531 (Z)-N-(3-烯丙基-6-(甲磺酰基)苯并[d]噻唑-2(3H)-基亚甲基)-4-(N,N-二异丁基磺酰基)苯甲酰胺 CAS No. 865175-60-6](/img/structure/B2487531.png)

(Z)-N-(3-烯丙基-6-(甲磺酰基)苯并[d]噻唑-2(3H)-基亚甲基)-4-(N,N-二异丁基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to the compound of interest, involves intricate chemical procedures that yield compounds with varying degrees of biological activity. For instance, Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting the importance of the methylsulfonylamino group for producing class III electrophysiological activity (Morgan et al., 1990). Similarly, Gangapuram & Redda (2009) synthesized novel substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties, demonstrating the versatility of benzamide derivatives in synthesis (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a critical role in their biological activity. Yadav & Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, elucidating the role of methyl functionality and S⋯O interaction in gelation behavior, which is crucial for understanding the structural features responsible for specific chemical properties (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives are diverse. Horishny & Matiychuk (2020) reported on the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, demonstrating the compound's synthesis in an environmentally friendly manner, which also highlights the green chemistry aspect of benzamide synthesis (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various fields. The crystal engineering approach used by Yadav & Ballabh (2020) to investigate gelation behavior is an example of how the physical properties of these compounds are analyzed in detail (Yadav & Ballabh, 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the applications of benzamide derivatives. The study by Saeed et al. (2009) on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlights the chemical properties that facilitate the synthesis of complex molecules (Saeed et al., 2009).

科学研究应用

合成和心脏电生理活性

一项研究专注于合成化合物,包括那些与(Z)-N-(3-烯丙基-6-(甲磺酰基)苯并[d]噻唑-2(3H)-基)-4-(N,N-二异丁基磺酰基)苯甲酰胺结构相似的化合物,探索它们作为心脏电生理学中选择性III类药物的潜力。这些化合物在体外普尔金纤维测定中表现出与已知III类药物相当的效力(Morgan et al., 1990)。

新型苯甲酰胺衍生物的合成

在另一种方法中,合成了新型N-取代苯甲酰胺,这对于创造用于潜在治疗应用的有效化学化合物具有相关性(Saeed & Rafique, 2013)。

微波促进合成

另一项研究表明,微波辐射在合成N-取代苯甲酰胺方面的效率,包括那些与所讨论化合物在结构上相似的化合物。与传统加热方法相比,这种方法提供了更清洁、更高效和更快速的合成过程(Saeed, 2009)。

在超分子凝胶剂中的作用

关于N-(噻唑-2-基)苯甲酰胺衍生物的研究,与感兴趣的化合物相关,揭示了它们在凝胶行为中的作用以及非共价相互作用对这一过程的影响。这对于理解分子相互作用和在材料科学中的潜在应用具有重要意义(Yadav & Ballabh, 2020)。

抗疟疾和抗病毒潜力

对磺胺基衍生物的理论研究,包括与给定化合物相似的结构,显示出有希望的抗疟疾活性。这突显了这类化合物在治疗疟疾等疾病以及可能其他病毒感染中的潜力(Fahim & Ismael, 2021)。

抗真菌性能

对N-取代苯甲酰胺的合成还揭示了它们作为抗真菌剂的潜力。某些合成的化合物表现出低至中等的抗真菌活性,表明它们可能用于治疗真菌感染(Saeed et al., 2008)。

属性

IUPAC Name |

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O5S3/c1-7-14-29-23-13-12-22(36(6,31)32)15-24(23)35-26(29)27-25(30)20-8-10-21(11-9-20)37(33,34)28(16-18(2)3)17-19(4)5/h7-13,15,18-19H,1,14,16-17H2,2-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHYAQJEJCVJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)

![4-chloro-1-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2487450.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

![1-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487461.png)

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)